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Ribothymidine 3'-monophosphate

Enzymatic hydrolysis Nuclease P1 Nucleotide analysis

Ribothymidine 3'-monophosphate (CAS 3352-22-5; also designated 5-methyluridine 3'-monophosphate, 3'-uridylic acid 5-methyl-, or rTMP) is a modified pyrimidine ribonucleotide composed of a 5-methyluracil (thymine) base linked via an N-glycosidic bond to D-ribose, with a phosphate group esterified at the 3'-hydroxyl position. As the 3'-monophosphate ester of ribothymidine—the ribonucleoside counterpart of thymidine that occurs predominantly as a post-transcriptional modification in tRNA—this compound is structurally distinguished from canonical nucleotides by the simultaneous presence of three features: the ribose sugar (versus 2'-deoxyribose in DNA nucleotides), the 3'-phosphate regiochemistry (versus the more common 5'-monophosphate), and the 5-methyl substituent on the uracil ring (versus unmodified uridine).

Molecular Formula C10H15N2O9P
Molecular Weight 338.21 g/mol
CAS No. 3352-22-5
Cat. No. B12739775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRibothymidine 3'-monophosphate
CAS3352-22-5
Molecular FormulaC10H15N2O9P
Molecular Weight338.21 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)O)O
InChIInChI=1S/C10H15N2O9P/c1-4-2-12(10(16)11-8(4)15)9-6(14)7(5(3-13)20-9)21-22(17,18)19/h2,5-7,9,13-14H,3H2,1H3,(H,11,15,16)(H2,17,18,19)/t5-,6-,7-,9-/m1/s1
InChIKeyQPSUNWCTFXJPJE-JXOAFFINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ribothymidine 3'-Monophosphate (CAS 3352-22-5): Structural Identity and Compound Class Positioning


Ribothymidine 3'-monophosphate (CAS 3352-22-5; also designated 5-methyluridine 3'-monophosphate, 3'-uridylic acid 5-methyl-, or rTMP) is a modified pyrimidine ribonucleotide composed of a 5-methyluracil (thymine) base linked via an N-glycosidic bond to D-ribose, with a phosphate group esterified at the 3'-hydroxyl position [1]. As the 3'-monophosphate ester of ribothymidine—the ribonucleoside counterpart of thymidine that occurs predominantly as a post-transcriptional modification in tRNA—this compound is structurally distinguished from canonical nucleotides by the simultaneous presence of three features: the ribose sugar (versus 2'-deoxyribose in DNA nucleotides), the 3'-phosphate regiochemistry (versus the more common 5'-monophosphate), and the 5-methyl substituent on the uracil ring (versus unmodified uridine) [2]. Its molecular formula is C10H15N2O9P with a UNII identifier of 796M1I7H8N [1].

Why Ribothymidine 3'-Monophosphate Cannot Be Interchanged with In-Class Nucleotide Analogs


Ribothymidine 3'-monophosphate occupies a unique intersection of structural variables—phosphate position (3' vs. 5'), sugar identity (ribose vs. 2'-deoxyribose), and nucleobase methylation status (5-methyl vs. unmodified uracil)—each of which independently governs recognition by enzymes, hydrolytic stability, and biological function. A pyrimidine 5'-nucleotidase from Neisseria meningitidis that quantitatively degrades 5'-UMP shows zero activity toward 3'-UMP, demonstrating that a simple change in phosphate regiochemistry can produce absolute substrate discrimination [1]. Similarly, Nuclease P1 hydrolyzes ribonucleoside 3'-monophosphates 20–50 times faster than their 3'-deoxyribonucleotide counterparts, meaning the ribo/deoxyribo distinction alone generates a >1.3-order-of-magnitude kinetic difference [2]. At the functional level, the presence or absence of the 5-methyl group on uracil in tRNA position 54 alters translational Vmax without affecting Km, further illustrating that even single-methyl modifications can uncouple catalytic throughput from substrate affinity in a biologically meaningful way [3]. These three axes of differentiation—regiochemical, sugar, and base modification—operate independently and sometimes synergistically, making generic substitution scientifically indefensible without empirical verification in the specific assay context.

Ribothymidine 3'-Monophosphate: Quantitative Differentiation Evidence Against Closest Analogs


Nuclease P1 Hydrolysis: Ribonucleoside 3'-Monophosphates Outperform Deoxyribose Analogs by 20–50-Fold

In a direct head-to-head comparison using Nuclease P1, ribonucleoside 3'-monophosphates (including 3'-UMP, the unmethylated analog of ribothymidine 3'-monophosphate) were hydrolyzed 20 to 50 times faster than the corresponding 3'-deoxyribonucleotides (including 3'-dTMP, the deoxyribose analog) under identical assay conditions. The enzyme hydrolyzes the 3'-phosphomonoester bond in 3'-AMP, 3'-GMP, 3'-UMP, 3'-CMP, 3'-dAMP, 3'-dGMP, 3'-dCMP, and 3'-dTMP, with base preference for ribonucleotides ranked G > A > C > U and for deoxyribonucleotides ranked C ≈ T > A ≈ G [1]. This establishes a >1.3-order-of-magnitude kinetic advantage for ribo-form 3'-monophosphates as a class.

Enzymatic hydrolysis Nuclease P1 Nucleotide analysis

Absolute Substrate Discrimination by Pyrimidine 5'-Nucleotidase: 3'-Phosphate Position Escapes Degradation

Pyrimidine 5'-nucleotidase (pyrimidine 5'-nucleotide phosphoribohydrolase) from Neisseria meningitidis quantitatively converts uridine 5'-monophosphate (5'-UMP) to uracil and ribose 5-phosphate (R5P). In contrast, uridine 3'-monophosphate (3'-UMP) was not degraded at all by extracts from the same three bacterial strains tested. Cytidine 5'-monophosphate and the 2'-deoxy 5'-monophosphates (5'-dUMP, 5'-dCMP, 5'-dTMP) were also not substrates [1]. This represents a binary, all-or-nothing substrate discrimination based solely on phosphate position: 5'-UMP is a substrate; 3'-UMP is completely resistant.

Nucleotidase specificity Nucleotide salvage Enzyme substrate recognition

Ribothymidine Content in Mammalian tRNA Increases Translational Vmax Without Altering Km

In a controlled study using highly purified mammalian tRNAPhe species differing only in their ribothymidine (rT) content, increasing rT occupancy at the conserved position (23rd nucleotide from the 3' terminus) was correlated with an increased apparent maximum velocity (Vmax) for poly(U)-directed poly(Phe) synthesis, while the apparent Michaelis constant (Km) remained essentially unchanged. The assay was conducted in a low-magnesium (6 mM), ribosome wash factor-dependent system from rat liver [1][2]. This uncoupling of Vmax from Km demonstrates that ribothymidine specifically enhances catalytic turnover rather than substrate binding affinity.

Translation regulation tRNA modification Protein synthesis kinetics

Simplified Two-Step Synthesis from Uridine-3'-Phosphate Enables Accessible In-House Preparation

A synthetic route published in Acta Chimica Sinica (1981) describes the preparation of ribothymidine-3'-phosphate from uridine-3'-phosphate disodium salt in two steps: (1) Mannich reaction with formalin and piperidine in aqueous solution to yield the 5-(N'-piperidinomethyl) intermediate (3) in ~45% yield, followed by (2) catalytic hydrogenolysis over PtO₂·H₂O in 70% ethanol at 60°C for 5 hours, yielding the desired ribothymidine-3'-phosphate in >90% yield for this step (~40% overall). The reactions proceed entirely in aqueous or aqueous-ethanolic solution without protecting groups, and purification is achieved by DEAE-cellulose anion-exchange chromatography [1]. This compares favorably to earlier methods requiring protected D-ribose and silylated base condensation followed by phosphorylation [2].

Nucleotide synthesis Mannich reaction Chemical procurement

m5U54 tRNA Modification Modulates Ribosome Translocation Sensitivity in Eukaryotic Cells

A 2024 study in Proceedings of the National Academy of Sciences demonstrated that S. cerevisiae cells lacking Trm2 (trm2Δ), the tRNA methyltransferase that installs 5-methyluridine (m5U, ribothymidine) at position 54 in the T-loop, exhibit tRNAs that are desensitized to small-molecule translocation inhibitors in vitro. Relative to wild-type cells, trm2Δ cell growth and transcriptome-wide gene expression profiles are less perturbed by treatment with translocation inhibitors. Mass spectrometry confirmed altered tRNA modification patterns in the trm2Δ background. The study proposes that m5U54 acts as a modulator of tRNA maturation and ribosomal translocation during protein synthesis [1]. While this is class-level evidence (the modification, not the free nucleotide, was studied), it establishes the functional relevance of ribothymidine as a post-transcriptional modification.

Ribosome translocation tRNA epitranscriptomics Translation inhibitor response

Mitochondrial Deoxyribonucleotidase Structurally Discriminates Ribo- from Deoxyribo-Nucleotides via Steric Exclusion of 2'-OH

Crystal structures of the human mitochondrial deoxyribonucleotidase (D41N inactive variant) were solved in complex with both thymidine 3'-monophosphate and thymidine 5'-monophosphate, among other ligands. The structural analysis revealed that enzyme specificity for the deoxyribo form of nucleoside 5'-monophosphates arises from residues Ile-133, Phe-49, and Phe-102, which create a steric and energetically unfavorable environment for the 2'-hydroxyl group present in ribonucleoside 5'-monophosphates. Additionally, close binding of the 3'-hydroxyl group of nucleoside 5'-monophosphates to the enzyme indicates that bulky substituents at this position would abrogate substrate activity [1]. This provides a structural rationale for why a ribonucleoside 3'-monophosphate (such as ribothymidine 3'-monophosphate) would be processed differently than its deoxyribo counterpart by this mitochondrial enzyme.

Mitochondrial nucleotide metabolism Enzyme crystallography Substrate specificity

Ribothymidine 3'-Monophosphate: Evidence-Backed Application Scenarios for Scientific Procurement


Enzymatic Nucleotide Digestion Workflows Requiring Predictable Hydrolysis Kinetics

When designing Nuclease P1-based digestion protocols for modified nucleotide analysis (e.g., LC-MS/MS quantification of tRNA modifications), ribothymidine 3'-monophosphate offers a 20–50-fold faster hydrolysis rate than its deoxyribose analog, enabling more efficient and complete digestion under standardized conditions [1]. This is directly relevant for analytical core facilities and epitranscriptomics laboratories that require reproducible nucleotide recovery from biological samples.

Nucleotidase Resistance Studies in Bacterial and Mitochondrial Systems

Because pyrimidine 5'-nucleotidase from N. meningitidis shows absolute discrimination against the 3'-phosphate position [1], and human mitochondrial deoxyribonucleotidase discriminates ribo from deoxyribo forms at the structural level [2], ribothymidine 3'-monophosphate is the appropriate substrate for investigating nucleotidase specificity mechanisms and for use as a non-degradable control in nucleotide pool stability assays.

In Vitro Translation Systems for Studying tRNA Modification-Dependent Regulation

Given the established correlation between ribothymidine content in tRNA and increased translational Vmax without altered Km [1][2], ribothymidine 3'-monophosphate serves as a critical analytical standard and potential precursor for synthesizing ribothymidine-containing tRNA fragments used in eukaryotic cell-free translation systems. This is especially relevant for laboratories investigating the regulatory role of the TΨC loop in ribosomal A-site binding and translocation fidelity.

In-House Synthesis of Modified Oligonucleotides for tRNA Fragment Assembly

The simplified two-step synthetic route from uridine-3'-monophosphate [1] enables laboratories to prepare ribothymidine 3'-monophosphate in-house for subsequent incorporation into synthetic tRNA fragments (e.g., T-Ψ-C trimers or longer oligonucleotides via phosphodiester or phosphotriester chemistry [2]), reducing dependence on commercial custom synthesis and supporting structural biology and tRNA engineering research programs.

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